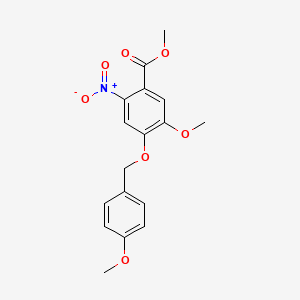
Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate
Overview
Description
Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate is a compound that is part of a broader class of chemicals known for their diverse range of applications, including agricultural, pharmaceutical, and material science sectors. The compound's structure suggests it may possess interesting chemical and physical properties due to the presence of methoxy, benzyl, and nitro groups.
Synthesis Analysis
The synthesis of related compounds often involves the protection of carboxylic acids, as seen in the study of 4-methoxy-α-methylbenzyl esters. These esters can be hydrolyzed in good yield by oxidative debenzylation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which is compatible with several functional groups vulnerable to reductive debenzylation . Although the specific synthesis of Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with nitrobenzoate groups has been studied using various techniques. For instance, the crystal structure of Methyl 2,6-dihydroxy-3-nitrobenzoate was determined, revealing that the nitro group is coplanar with the attached benzene ring, indicating conjugation with the π-electron system . This coplanarity could also be a feature of Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzoate compounds can be complex. For example, sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues can be determined by converting them to their methyl ester counterparts and purifying them by chromatography . This suggests that Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate could also undergo similar transformations, which could be useful in analytical chemistry or in the modification of the compound for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using quantum chemical calculations and spectroscopic methods. For example, quantum chemical calculations were performed on a similar molecule, 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, to determine NMR isotropic shift values, IR data, dipole moments, HOMO-LUMO energy, and other molecular properties . These techniques could be applied to Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate to gain insights into its behavior and potential applications.
Scientific Research Applications
Generation and Quenching of Singlet Molecular Oxygen
The compound methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate has been studied in the context of its ability to generate and quench singlet molecular oxygen. This has significant implications in the stabilization of materials against photodegradation. The phenol-methylated ester derivatives, including compounds similar to methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate, demonstrate the ability to produce singlet molecular oxygen with notable efficiency. Such compounds can also act as scavengers for singlet molecular oxygen, indicating their potential use in protecting materials from oxidative degradation (Soltermann, Peña, Nonell, Amat-Guerri, García, 1995).
Photodynamic Therapy Applications
Research on compounds structurally related to methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate shows their utility in photodynamic therapy (PDT), particularly for cancer treatment. Certain derivatives have been identified to possess high singlet oxygen quantum yields, making them effective as photosensitizers in PDT. The efficient generation of singlet oxygen is crucial for the effectiveness of Type II photodynamic therapy mechanisms, highlighting the significance of these compounds in medical applications, especially in oncology (Pişkin, Canpolat, Öztürk, 2020).
Antimicrobial and Antitumor Properties
Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate and its derivatives have shown promise in antimicrobial and antitumor applications. For instance, certain derivatives isolated from marine endophytic fungi demonstrated moderate antimicrobial and antitumor activities. This suggests their potential use in developing new therapeutic agents against various bacterial infections and cancer (Xia et al., 2011).
Protective Agent in Organic Synthesis
The compound and its related derivatives have been explored for their use as protective agents in organic synthesis. For example, the 4-nitrobenzyl group, closely related to the structure of methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate, has been used effectively for the protection of hydroxyl functions in synthetic chemistry. This demonstrates the compound's utility in facilitating complex organic synthesis processes (Kukase, Tanaka, Toriib, Kusumoto, 1990).
Safety and Hazards
properties
IUPAC Name |
methyl 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7/c1-22-12-6-4-11(5-7-12)10-25-16-9-14(18(20)21)13(17(19)24-3)8-15(16)23-2/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUGDOXIXJYTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142897 | |
| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate | |
CAS RN |
1646152-47-7 | |
| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



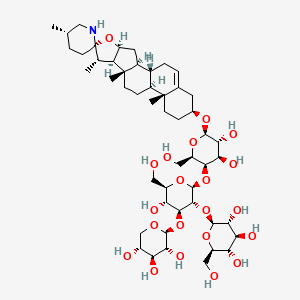
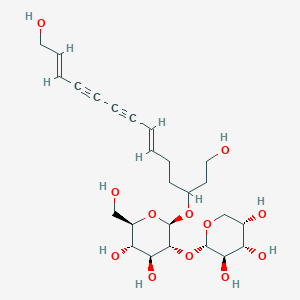
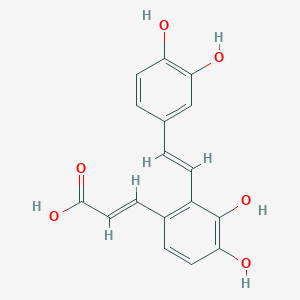
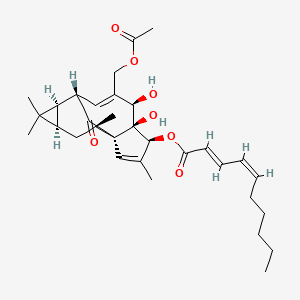

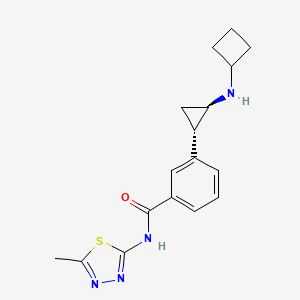
![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)
![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)
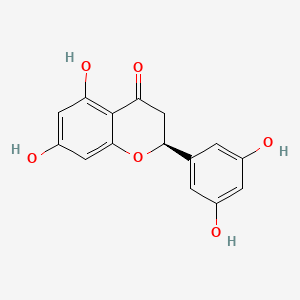
![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)
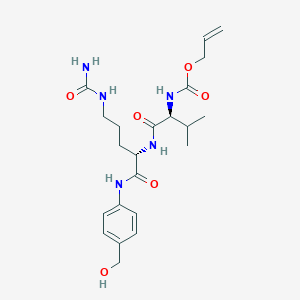

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)
